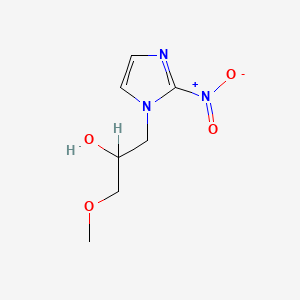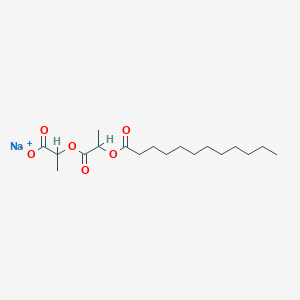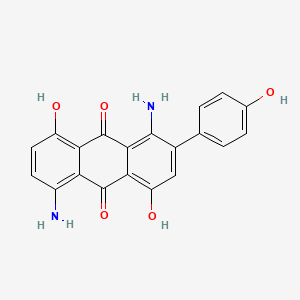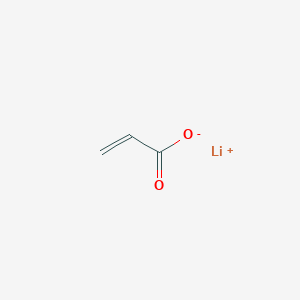
lithium;prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium prop-2-enoate, also known as lithium acrylate, is a chemical compound with the formula C₃H₃LiO₂. It is the lithium salt of prop-2-enoic acid (acrylic acid). This compound is known for its applications in various fields, including polymer chemistry and battery technology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium prop-2-enoate can be synthesized through the reaction of prop-2-enoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
CH2=CHCOOH+LiOH→CH2=CHCOOLi+H2O
Industrial Production Methods
In industrial settings, lithium prop-2-enoate is produced by neutralizing prop-2-enoic acid with lithium hydroxide in large reactors. The reaction mixture is then concentrated, and the product is crystallized out. The crystallized product is filtered, washed, and dried to obtain pure lithium prop-2-enoate.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(lithium acrylate), which is used in various applications such as superabsorbent polymers.
Addition Reactions: It can participate in addition reactions with electrophiles due to the presence of the double bond in the prop-2-enoate group.
Substitution Reactions: It can undergo substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Addition Reactions: Reagents like halogens or hydrogen halides can be used to add across the double bond.
Substitution Reactions: Reagents such as sodium chloride or potassium chloride can be used to replace lithium with sodium or potassium.
Major Products Formed
Polymerization: Poly(lithium acrylate)
Addition Reactions: Halogenated or hydrogenated derivatives of lithium prop-2-enoate
Substitution Reactions: Sodium prop-2-enoate or potassium prop-2-enoate
Wissenschaftliche Forschungsanwendungen
Lithium prop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of superabsorbent polymers and hydrogels.
Battery Technology: It is explored as an electrolyte component in lithium-ion batteries due to its ionic conductivity.
Biomedical Applications: It is used in the development of drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is used in coatings, adhesives, and sealants due to its polymerizable nature.
Wirkmechanismus
The mechanism of action of lithium prop-2-enoate in various applications depends on its chemical structure and reactivity:
Polymerization: The double bond in the prop-2-enoate group allows it to undergo free radical polymerization, forming long polymer chains.
Battery Technology: In lithium-ion batteries, lithium prop-2-enoate acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles.
Biomedical Applications: In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium prop-2-enoate: Similar in structure but contains sodium instead of lithium.
Potassium prop-2-enoate: Similar in structure but contains potassium instead of lithium.
Lithium methacrylate: Similar in structure but has a methyl group attached to the double bond.
Uniqueness
Lithium prop-2-enoate is unique due to the presence of lithium, which imparts specific ionic properties that are beneficial in applications such as lithium-ion batteries. Its ability to polymerize also makes it valuable in the production of superabsorbent polymers and hydrogels.
Eigenschaften
IUPAC Name |
lithium;prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIFHNXYIRGG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C=CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
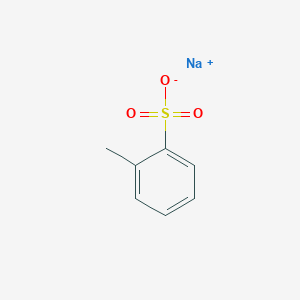
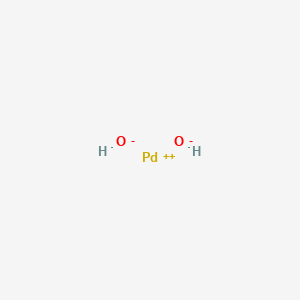
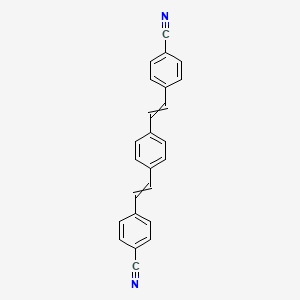


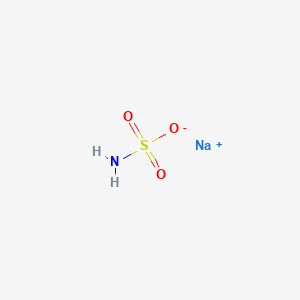
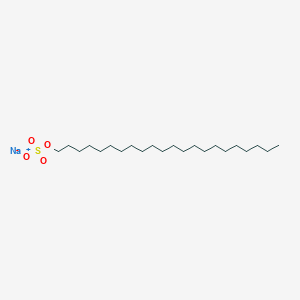
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)


